"2,2'-Bis[(4S)-4-benzyl-2-oxazoline] CAS number and properties"
"2,2'-Bis[(4S)-4-benzyl-2-oxazoline] CAS number and properties"
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
CAS Number: 133463-88-4
Synonyms: (S,S)-4,4'-Dibenzyl-2,2'-bi(2-oxazoline), (S,S)-2,2'-Bis(4-benzyl-2-oxazoline), (4S,4'S)-4,4'-Dibenzyl-4,5,4',5'-tetrahydro-2,2'-bioxazole
This guide provides a comprehensive overview of the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], a cornerstone in modern asymmetric catalysis. Its unique structural features enable the synthesis of enantiomerically enriched compounds, a critical aspect of drug development and fine chemical production.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 320.39 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 129-132 °C |
| Boiling Point | 449.3 ± 28.0 °C (Predicted) |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) |
| Optical Rotation | [α]²⁰/D ~-40.6°, c = 1 in ethanol |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |
Spectral Data
Below are the characteristic spectral data for 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 10H, Ar-H), 4.45-4.35 (m, 2H, CH), 4.15-4.00 (m, 4H, CH₂O), 3.05 (dd, J=13.6, 4.8 Hz, 2H, CH₂Ph), 2.70 (dd, J=13.6, 9.2 Hz, 2H, CH₂Ph) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 138.2, 129.3, 128.6, 126.5, 70.1, 68.2, 41.9 |
| Infrared (IR) | Conforms to the structure |
Core Applications in Asymmetric Catalysis
2,2'-Bis[(4S)-4-benzyl-2-oxazoline], often referred to as a BOX ligand, is a bidentate chiral ligand that forms stable complexes with various transition metals. These complexes are highly effective catalysts for a range of asymmetric reactions, including hydrosilylation, aziridination, and Diels-Alder reactions.
Experimental Protocol: Enantioselective Hydrosilylation of Ketones
This protocol describes a typical procedure for the copper-catalyzed asymmetric hydrosilylation of a ketone, such as acetophenone, using 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] as the chiral ligand.
Materials:
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2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
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Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
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Acetophenone
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Diphenylsilane
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Anhydrous toluene
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (0.05 mmol) and Cu(OTf)₂ (0.05 mmol) in anhydrous toluene (5 mL).
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Stir the solution at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
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To the catalyst solution, add acetophenone (1.0 mmol).
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Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
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Slowly add diphenylsilane (1.2 mmol) to the reaction mixture.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting chiral alcohol by column chromatography on silica gel.
Reaction Workflow: Enantioselective Hydrosilylation
Caption: Workflow for copper-catalyzed enantioselective hydrosilylation.
Experimental Protocol: Asymmetric Aziridination of Alkenes
This protocol outlines a general procedure for the copper-catalyzed asymmetric aziridination of an alkene, such as styrene, using the title ligand.
Materials:
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2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
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Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
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Styrene
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[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
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Anhydrous dichloromethane (DCM)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, add 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (0.12 mmol) and CuOTf·0.5C₆H₆ (0.10 mmol).
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Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour.
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Add styrene (1.0 mmol) to the catalyst solution.
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In a separate flask, dissolve PhI=NTs (1.1 mmol) in anhydrous DCM (10 mL).
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Slowly add the PhI=NTs solution to the reaction mixture over a period of 4 hours using a syringe pump.
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Stir the reaction at room temperature and monitor its progress by TLC.
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After the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the chiral aziridine.
Catalytic Cycle: Asymmetric Aziridination
The proposed mechanism for the copper-catalyzed aziridination involves the formation of a copper-nitrene intermediate.
Caption: Proposed catalytic cycle for copper-BOX catalyzed aziridination.
Relevance in Drug Development
The synthesis of single-enantiomer drugs is paramount in the pharmaceutical industry to ensure efficacy and minimize side effects. Chiral ligands like 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] are instrumental in achieving high enantioselectivity in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
While a direct, single-step use of this specific ligand in the final commercial synthesis of a major drug is not prominently documented in publicly available literature, its utility is demonstrated in the asymmetric synthesis of key structural motifs found in various pharmaceuticals. For instance, the asymmetric synthesis of morpholin-2-ones, which are core structures in drugs like the antiemetic Aprepitant , can be achieved through catalytic asymmetric methods that employ chiral ligands.[1] The principles and methodologies developed with ligands such as 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] are foundational to the creation of efficient and stereoselective synthetic routes for complex pharmaceutical targets.[2][3]
The development of robust asymmetric catalytic processes using this and similar ligands enables the production of chiral building blocks that are then incorporated into larger, more complex drug molecules. This approach is often more efficient and cost-effective than classical resolution methods.
Conclusion
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a versatile and powerful chiral ligand in the field of asymmetric catalysis. Its ability to induce high stereoselectivity in a variety of chemical transformations makes it an invaluable tool for researchers and professionals in academia and the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for the application of this important compound in the synthesis of enantiomerically pure molecules.
